molecular formula C15H18N4O3 B12789307 Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester CAS No. 65003-32-9

Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester

Cat. No.: B12789307
CAS No.: 65003-32-9
M. Wt: 302.33 g/mol
InChI Key: BQBMJMKDJQOLCK-UHFFFAOYSA-N
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Description

Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester is a complex organic compound that features a benzimidazole core substituted with a piperidinylcarbonyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the piperidinylcarbonyl group: This step involves the reaction of the benzimidazole derivative with piperidine and a carbonylating agent such as phosgene or triphosgene.

    Esterification: The final step is the esterification of the carbamic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the piperidinylcarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce piperidine-substituted amines.

Scientific Research Applications

Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets. The piperidinylcarbonyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzimidazole core may also play a role in binding to nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[(1S)-2-methyl-1-(1-piperidinylcarbonyl)propyl]-, phenylmethyl ester
  • Carbamic acid, [[5-nitro-2-(1-piperidinyl)phenyl]methyl]-, methyl ester

Uniqueness

Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzimidazole core with the piperidinylcarbonyl group and methyl ester functional group makes it a versatile compound for various applications.

Properties

CAS No.

65003-32-9

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

methyl N-[6-(piperidine-1-carbonyl)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C15H18N4O3/c1-22-15(21)18-14-16-11-6-5-10(9-12(11)17-14)13(20)19-7-3-2-4-8-19/h5-6,9H,2-4,7-8H2,1H3,(H2,16,17,18,21)

InChI Key

BQBMJMKDJQOLCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCCCC3

Origin of Product

United States

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